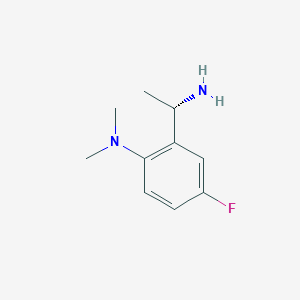

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline

Description

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |

InChI |

InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1 |

InChI Key |

AXTDJCWTDXAMFC-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)N(C)C)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

General Procedure

- The reaction involves stirring N,N-dimethylaniline derivatives with isocyanides in the presence of iron(II) acetate catalyst and tert-butyl hydroperoxide as oxidant in acetonitrile solvent under inert atmosphere at 40 °C for 24 hours.

- The process enables the coupling of the aromatic amine with isocyanides to form the aminoethyl substituent directly on the aromatic ring.

- The reaction is followed by purification through flash chromatography.

Optimization Data

| Entry | Metal Catalyst | Oxidant | Solvent | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | None | tert-Butyl hydroperoxide (decane) | Acetonitrile | 40 | Trace |

| 4 | Iron(II) acetate | tert-Butyl hydroperoxide (decane) | Acetonitrile | Room temperature | 44 |

| 9 | Iron(II) acetate | tert-Butyl hydroperoxide (decane) | Acetonitrile | 40 | 64 |

| 24b | Iron(II) acetate | tert-Butyl hydroperoxide (decane) | Acetonitrile | 40 | 81 (91)c |

*Notes: Entry 24b corresponds to gram-scale reaction with 1.0 g substrate, yielding 91% isolated product.

Effect of Additives

Additives such as acetic acid and pivalic acid influence the yield and selectivity of the reaction:

| Entry | Additive | Yield (%) |

|---|---|---|

| 1 | None | 68 |

| 3 | Acetic acid | 81 |

| 4 | Pivalic acid | 59 |

| 5 | Adamantane carboxylic acid | 81 |

Acetic acid and adamantane carboxylic acid improved yields significantly.

Synthesis of N,N-Dimethylaniline Precursors

The preparation of N,N-dimethylaniline derivatives with desired substituents is a prerequisite for the iron-catalyzed functionalization. A typical method involves esterification of 4-(dimethylamino)benzoic acid with various alcohols using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts in dichloromethane at 0 °C to room temperature for 24 hours.

Examples of Ester Precursors

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (1H NMR) |

|---|---|---|---|

| (Tetrahydrofuran-2-yl)methyl 4-(dimethylamino)benzoate | 89 | 52-53 | δ 7.93 (d, 2H), 6.63 (d, 2H), 3.02 (s, 6H) |

| 2-Cyanoethyl 4-(dimethylamino)benzoate | 75 | 109-110 | δ 7.96 (d, 2H), 6.72 (d, 2H), 3.09 (s, 6H) |

These intermediates are used for further functionalization to install the chiral aminoethyl group.

Summary of Preparation Method

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Synthesis of N,N-dimethylaniline precursor | Esterification of 4-(dimethylamino)benzoic acid | Dicyclohexylcarbodiimide, 4-dimethylaminopyridine, DCM, 0 °C to RT | Substituted N,N-dimethylaniline esters |

| 2. Iron-catalyzed C(sp3)-H functionalization | Coupling with isocyanides in presence of Fe(OAc)2 and tert-butyl hydroperoxide | Fe(OAc)2 (10 mol %), TBHP, MeCN, 40 °C, 24 h, inert atmosphere | Aminoethyl substituted N,N-dimethylaniline |

| 3. Purification and characterization | Flash chromatography, NMR, HRMS, IR analysis | Silica gel chromatography, spectroscopic methods | Pure (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline |

Analytical Characterization

- Proton and carbon nuclear magnetic resonance spectroscopy confirm the structure and purity.

- High-resolution mass spectrometry validates molecular formula.

- Infrared spectroscopy identifies functional groups.

- Melting point determination ensures compound consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or ketones.

Reduction: Reduction reactions can convert imines back to amines.

Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

Oxidation: Formation of imines or ketones.

Reduction: Regeneration of the primary amine.

Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:

Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme-catalyzed reactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry: Utilized in the production of active pharmaceutical ingredients and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP) through geminal diamine intermediates. This external aldimine is then deprotonated, forming a planar quinonoid intermediate, which undergoes further transformations to produce the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Fluoro-N,N-dimethylaniline (CAS 403-46-3)

- Structure: Lacks the aminoethyl group but shares the N,N-dimethyl and 4-fluoro substituents.

- Applications :

- Exhibits regular fluorescence without intramolecular charge transfer (ICT) or twisting, contradicting earlier reports .

- Key Difference: The absence of the aminoethyl group limits its utility in stereoselective applications compared to the (S)-configured analogue.

3-Fluoro-N,N-dimethylaniline

- Structure : Fluorine at the meta position instead of para .

- Reactivity :

- Implications : Positional isomerism significantly alters reaction pathways, highlighting the ortho/para-directing effects of fluorine in aromatic systems.

(S)-4-(1-Aminoethyl)-N,N-dimethylaniline Hydrochloride (CAS 1810074-81-7)

- Structure: Aminoethyl group at the para position instead of ortho.

- Biological Relevance: Designed for antibacterial studies targeting the FtsZ protein. Substituent position (2- vs. 4-) in quinolinium derivatives strongly influences antibacterial activity .

- Stereochemistry: The (S)-configuration enhances target specificity, but the para-substituted aminoethyl group may reduce steric hindrance compared to the ortho isomer .

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride (CAS 1986297-80-6)

- Structure: Mirror-image (R)-configuration of the para-substituted aminoethyl analogue.

- Applications : Used in enantioselective synthesis for chiral drug development. The R/S dichotomy can lead to divergent biological activities, such as receptor binding affinity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. DFT-Derived Reactivity Descriptors (4-Fluoro Analogues)

| Property | 4-Fluoro-N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline | 4-Methyl-N,N-dimethylaniline |

|---|---|---|---|

| Ionization Potential (eV) | 8.42 | 8.38 | 8.12 |

| Electronegativity (eV) | 3.56 | 3.47 | 3.33 |

| Chemical Hardness (eV) | 4.86 | 4.91 | 4.79 |

| Electrophilicity Index (eV) | 1.30 | 1.23 | 1.16 |

Key Research Findings

Fluorescence Behavior: Unlike 4-fluoro-N,N-dimethylaniline, the aminoethyl group in this compound may introduce steric or electronic effects that alter fluorescence properties, though this requires experimental validation .

Stereochemical Impact : The (S)-configuration enhances enantioselectivity in medicinal chemistry applications, as seen in FtsZ-targeting antibiotics .

Synthetic Utility: The ortho-substituted aminoethyl group enables unique reaction pathways, such as asymmetric catalysis, which are inaccessible to para-substituted analogues .

Biological Activity

(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is a chiral organic compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, characterized by a fluoro group and a dimethylamino moiety, influences its biological activity and interactions with various biological systems. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15FN2

- Molecular Weight : 182.24 g/mol

- Functional Groups : Fluoro group at the para position, dimethylamino group, and an aminoethyl side chain.

The presence of these functional groups contributes to the compound's basicity and its potential interactions within biological systems.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), which could be relevant for treating neurological disorders.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which may be beneficial in therapeutic contexts.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : Studies indicate that high doses can lead to adverse effects such as cyanosis and lethargy, primarily due to methaemoglobinaemia.

- Chronic Toxicity : Long-term exposure in animal models has demonstrated dose-dependent effects on body weight and organ health, particularly affecting the liver and spleen.

Data Table: Summary of Key Findings

Case Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of this compound, researchers administered varying doses to rodent models. The results indicated notable efficacy in reducing hyperactivity induced by MK-801, a known NMDA receptor antagonist, suggesting potential applications in treating schizophrenia-related symptoms .

Case Study 2: Toxicology Assessment

A chronic toxicity study involving Fischer 344 rats revealed that administration of this compound at doses up to 500 mg/kg resulted in significant adverse effects, including splenomegaly and haematopoiesis disturbances. The study concluded that while the compound has therapeutic potential, careful consideration of dosing is crucial for safety .

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing the molecular structure of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline?

- Methodological Answer : Utilize a combination of NMR spectroscopy (1H, 13C, and 19F) to resolve stereochemistry and substituent effects, supported by single-crystal X-ray diffraction for absolute configuration determination. Pair these with Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to optimize geometry and predict vibrational frequencies, NMR chemical shifts, and Mulliken charges. Compare computational results with experimental data to validate structural assignments .

Q. How can DFT-based reactivity descriptors guide the design of synthetic routes for this compound?

- Methodological Answer : Calculate local reactivity descriptors (e.g., Fukui functions, electrophilicity indices) using DFT to identify reactive sites for substitution or coupling reactions. For example, the fluorine atom and dimethylamino group may exhibit distinct electrophilic/nucleophilic behavior, informing strategies for regioselective functionalization. Benchmark against similar compounds like 4-fluoro-N,N-dimethylaniline, where DFT accurately predicts bond dissociation energies and charge distribution .

Advanced Research Questions

Q. How can discrepancies between experimental fluorescence data and computational predictions for excited-state behavior be resolved?

- Methodological Answer : Employ time-dependent DFT (TDDFT) with hybrid functionals (e.g., CAM-B3LYP) and ab initio methods (e.g., ADC(2), CC2) to model excited states. Include solvent effects via polarizable continuum models (PCM). For 4-fluoro-N,N-dimethylaniline derivatives, TDDFT alone may erroneously predict twisted intramolecular charge transfer (TICT) states, while higher-level methods reveal planar S1/S2 minima. Validate with ultrafast spectroscopy to track relaxation pathways .

Q. What experimental approaches can elucidate the stereochemical impact of the (S)-1-aminoethyl group on reaction kinetics?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or chiral HPLC-guided reaction monitoring to compare enantiomeric reactivity. For steric or electronic effects, perform variable-temperature NMR to assess rotational barriers around the aminoethyl group. Computational analysis (e.g., NBO, QTAIM) can quantify hyperconjugative interactions between the aminoethyl substituent and aromatic ring .

Q. How do steric and electronic factors influence oxidative dehalogenation or dimerization pathways in related compounds?

- Methodological Answer : Use cyclic voltammetry and chronoamperometry to probe cation radical stability and dimerization kinetics. For 4-halo-N,N-dimethylanilines, larger halogens (e.g., Br vs. F) slow dimerization due to steric hindrance and bond strength differences. Apply Marcus theory to correlate reorganization energies with reaction rates, supplemented by DFT-derived transition-state geometries .

Data Contradiction Analysis

Q. How should conflicting reports on intramolecular charge transfer (ICT) in fluorinated dimethylanilines be addressed?

- Methodological Answer : Reconcile contradictions by:

- Solvent screening : Test fluorescence in solvents of varying polarity. For 4-fluoro-N,N-dimethylaniline, ICT is absent in nonpolar media but may arise artifactually in polar solvents due to solvent relaxation effects.

- Multi-configurational computations : Use CASSCF/CASPT2 to account for state mixing, which single-reference methods (e.g., TDDFT) may miss.

- Lifetime measurements : Time-resolved fluorescence can distinguish between intrinsic ICT and solvent-driven spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.